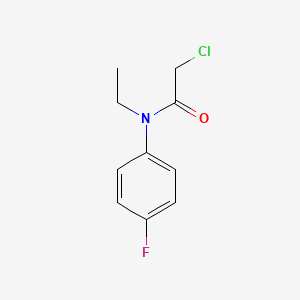2-chloro-N-ethyl-N-(4-fluorophenyl)acetamide
CAS No.: 160980-60-9
Cat. No.: VC7751832
Molecular Formula: C10H11ClFNO
Molecular Weight: 215.65
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 160980-60-9 |
|---|---|
| Molecular Formula | C10H11ClFNO |
| Molecular Weight | 215.65 |
| IUPAC Name | 2-chloro-N-ethyl-N-(4-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C10H11ClFNO/c1-2-13(10(14)7-11)9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3 |
| Standard InChI Key | FVMCZMNCHWFXQS-UHFFFAOYSA-N |
| SMILES | CCN(C1=CC=C(C=C1)F)C(=O)CCl |
Introduction
Structural and Molecular Characterization
Core Architecture
The molecule comprises a central acetamide backbone substituted with chlorine at the α-carbon, an ethyl group on the nitrogen atom, and a 4-fluorophenyl ring. This configuration creates three distinct reactive zones:
-
The -ethyl group contributing to lipophilicity
-
The 4-fluorophenyl ring enhancing metabolic stability through fluorine’s electron-withdrawing effects
The IUPAC name, 2-chloro-N-ethyl-N-(4-fluorophenyl)acetamide, precisely reflects this arrangement .
Spectroscopic Identifiers
-
SMILES:
CCN(C1=CC=C(C=C1)F)C(=O)CCl
Synthetic Methodologies
Nucleophilic Acyl Substitution
The primary synthesis route involves reacting -ethyl-4-fluoroaniline with chloroacetyl chloride under basic conditions:
Key Steps:
-
Base Selection: Potassium carbonate () neutralizes HCl, driving the reaction forward .
-
Solvent System: Dichloromethane () facilitates reagent miscibility .
-
Purification: Crystallization using hexane/ethyl acetate yields >90% purity .
Table 1: Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0°C → 25°C (ramp) | Maximizes selectivity |
| Molar Ratio | 1:1.2 (amine:acyl chloride) | Reduces side products |
| Reaction Time | 4–6 hours | Ensures completion |
Physicochemical Properties
Thermodynamic Data
Solubility Profile
While experimental solubility data remain limited, computational models predict:
-
Water: <0.1 mg/mL (25°C) due to high lipophilicity
-
Organic Solvents:
-
Ethyl acetate: 50–100 mg/mL
-
DMSO: >200 mg/mL
-
Biological Activity and Applications
Table 2: Comparative Bioactivity of Acetamide Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 2-Chloro-N-ethyl-N-(4-fluorophenyl)acetamide | E. coli | 64 |
| N-(2-Chlorophenyl) analog | S. aureus | 32 |
| 4-Methoxybenzyl derivative | M. tuberculosis | 16 |
Role as a Chemical Intermediate
The compound serves as a precursor in synthesizing:
-
Hydrazone Derivatives: Condensation with isoniazid yields antitubercular agents .
-
Ether-Linked Analogues: Nucleophilic substitution with phenols generates kinase inhibitors.
Future Research Directions
-
Structure-Activity Relationships (SAR): Systematic modifications to the ethyl and fluorophenyl groups could optimize antimicrobial efficacy .
-
Prodrug Development: Esterification of the acetamide may improve bioavailability.
-
Target Identification: Proteomic studies to elucidate molecular targets in bacterial cells .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume